![molecular formula C13H17Br2N3O2 B1388303 Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide CAS No. 1185294-01-2](/img/structure/B1388303.png)
Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide
Overview
Description
“Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide” is a chemical compound with the molecular formula C13H15N3O2•2HBr and a molecular weight of 407.10 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring and a pyridine ring, connected by an amide group . The exact 3D structure is not provided in the search results.Scientific Research Applications
Synthesis of Single-Molecule Magnets
Furan compounds have been used in the synthesis of high-nuclearity heterometallic complexes, such as a Mn 11 Gd 2 based single-molecule magnet .
Antidiabetic Applications
There is a synthesis of orally active antidiabetic vanadyl complexes, like bis(α-furancarboxylato)oxovanadium (IV), which indicates potential medicinal applications .
Proteomics Research
The compound is mentioned as a specialty product for proteomics research, suggesting its use in studying proteins and their functions .
Sustainable Energy and Chemical Production
Furan derivatives are considered “sleeping giants” of renewable intermediate chemicals, offering routes for sustainable energy supply and valuable chemical production .
Antibacterial Activity
Furan derivatives have been studied for their antibacterial activity, which could imply potential pharmaceutical applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(pyridin-3-ylmethylamino)ethyl]furan-2-carboxamide;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.2BrH/c17-13(12-4-2-8-18-12)16-7-6-15-10-11-3-1-5-14-9-11;;/h1-5,8-9,15H,6-7,10H2,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLIEXVJBNABSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCNC(=O)C2=CC=CO2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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